8-Demethyl-6-hydroxy Zolazepam

Description

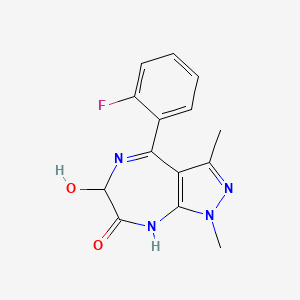

Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluorophenyl)-6-hydroxy-1,3-dimethyl-6,8-dihydropyrazolo[3,4-e][1,4]diazepin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4O2/c1-7-10-11(8-5-3-4-6-9(8)15)16-13(20)14(21)17-12(10)19(2)18-7/h3-6,13,20H,1-2H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWKALCTVFAIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=NC(C(=O)N2)O)C3=CC=CC=C3F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747470 | |

| Record name | 4-(2-Fluorophenyl)-6-hydroxy-1,3-dimethyl-2,6-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55199-56-9 | |

| Record name | 4-(2-Fluorophenyl)-6-hydroxy-1,3-dimethyl-2,6-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Strategies for the Chemical Synthesis of 8-Demethyl-6-hydroxy Zolazepam (B1684422)

While 8-demethyl-6-hydroxy zolazepam is recognized as a metabolite of zolazepam, a dedicated chemical synthesis presents a viable route for obtaining this compound for analytical and research purposes. A plausible synthetic approach would involve a multi-step process, beginning with the construction of a functionalized pyrazolodiazepinone core, followed by demethylation and hydroxylation.

A hypothetical retrosynthetic analysis suggests that the target molecule can be derived from a precursor already containing the pyrazolo[3,4-e] Current time information in Bangalore, IN.tandfonline.comdiazepin-7-one skeleton. The key transformations would be the selective demethylation at the N-8 position and hydroxylation at the C-6 position.

Key Synthetic Steps:

Formation of the Pyrazolodiazepinone Core: The synthesis would likely commence with the creation of the fundamental ring system. This can be achieved through the reaction of a suitably substituted pyrazole (B372694) derivative with reagents that facilitate the formation of the seven-membered diazepinone ring.

N-Demethylation: The removal of the methyl group at the N-8 position is a critical step. This can be accomplished using various demethylating agents known in organic synthesis. The choice of reagent would be crucial to ensure selectivity and avoid unwanted side reactions on other parts of the molecule.

Hydroxylation: Introduction of a hydroxyl group at the C-6 position represents another key challenge. This transformation could potentially be achieved through oxidation of a suitable precursor. The regioselectivity of this reaction would be paramount to ensure the hydroxyl group is introduced at the desired position.

Given that this compound is a known metabolite, another potential strategy could involve biomimetic synthesis, where chemical reagents are used to mimic the enzymatic processes of N-demethylation and hydroxylation that occur in vivo. pharmgkb.org

Precursor Chemistry and Reaction Pathways for Analog Generation

The generation of analogs of this compound relies heavily on the availability of versatile precursors and well-established reaction pathways. The synthesis of the parent compound, zolazepam, provides a foundational understanding of the precursor chemistry involved.

A key intermediate in the synthesis of zolazepam is (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone. researchgate.netias.ac.in This intermediate is typically prepared through the acylation of 5-chloro-1,3-dimethylpyrazole with 2-fluorobenzoyl chloride. researchgate.net An alternative and potentially more efficient route involves the acylation of 1,3-dimethyl-5-pyrazolone (B118827) followed by chlorination. researchgate.netias.ac.in

To generate analogs of this compound, modifications can be introduced at various stages of the synthesis:

Variation of the Pyrazole Moiety: Starting with different substituted pyrazoles would allow for the introduction of diverse functional groups on this part of the molecule.

Modification of the Phenyl Ring: The use of different substituted benzoyl chlorides in the initial acylation step would lead to analogs with varied substitution patterns on the phenyl ring.

Functionalization of the Diazepinone Ring: Introducing substituents at different positions of the diazepinone ring can be achieved by using functionalized building blocks during the ring formation or by post-synthesis modification of the core structure.

The following table outlines some potential precursor modifications and the resulting analog types:

| Precursor Modification | Reaction Pathway | Potential Analog Type |

| Use of substituted 1,3-dialkyl-5-pyrazolones | Acylation and cyclization | Analogs with varied substituents on the pyrazole ring |

| Use of substituted 2-halobenzoyl chlorides | Acylation and cyclization | Analogs with different halogen or other substituents on the phenyl ring |

| Introduction of a protecting group at N-8 | Demethylation followed by functionalization | N-8 substituted analogs |

Methods for Structural Elucidation in Synthetic Characterization

The unambiguous determination of the chemical structure of synthesized compounds like this compound and its analogs is crucial. A combination of spectroscopic and spectrometric techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for mapping the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the presence of specific functional groups. For instance, the disappearance of the N-methyl signal and the appearance of a new signal corresponding to a hydroxyl proton in the ¹H NMR spectrum would be indicative of the successful synthesis of this compound from a zolazepam precursor. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are particularly useful for analyzing complex reaction mixtures and identifying metabolites. tandfonline.comnih.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its specific molecular weight, and the fragmentation pattern would help to confirm the presence of the pyrazolodiazepinone core and the introduced functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. Characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups would be expected in the IR spectrum of this compound.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.

The following table summarizes the key analytical techniques and the information they provide for the structural characterization of this compound.

| Analytical Technique | Information Provided |

| ¹H NMR | Number and type of protons, connectivity, stereochemistry |

| ¹³C NMR | Number and type of carbon atoms, chemical environment |

| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern, molecular formula (HRMS) |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, C=O, N-H) |

| X-ray Crystallography | Absolute 3D structure, bond lengths and angles |

Metabolic Pathways and Biotransformation Research

In Vivo Metabolic Fate in Animal Models

The metabolism of zolazepam (B1684422), leading to the formation of 8-demethyl-6-hydroxy zolazepam, exhibits notable differences among various animal species. These variations influence the pharmacokinetic profile and the duration of action of the parent compound.

Species-Specific Metabolic Profiles (e.g., Feline, Porcine, Rodent)

The metabolic pathway of zolazepam is species-dependent. In cats, 8-demethyl-6-hydroxyzolazepam has been identified as a major metabolite, alongside 8-demethylzolazepam. oup.com This is in contrast to rats, where the primary metabolites detected are 6-hydroxyzolazepam and 1-demethylzolazepam. oup.com This highlights a significant divergence in how these two species handle the biotransformation of zolazepam.

In pigs, studies have identified three metabolites of zolazepam in urine, plasma, and microsomal incubations. tandfonline.comnih.govresearchgate.net While the specific metabolites are not always explicitly named in all summaries, the presence of multiple metabolic products underscores the complexity of zolazepam's biotransformation in this species. tandfonline.comnih.govresearchgate.net The slower clearance of zolazepam compared to tiletamine (B1682376) in pigs suggests that its metabolism is a rate-limiting step in its elimination. tandfonline.comnih.govresearchgate.net

Table 1: Species-Specific Metabolism of Zolazepam

| Species | Major Metabolites Identified | Reference |

|---|---|---|

| Feline | 8-demethyl-6-hydroxyzolazepam, 8-demethylzolazepam | oup.com |

| Porcine | Three metabolites identified in urine, plasma, and microsomal incubations | tandfonline.comnih.govresearchgate.net |

| Rodent (Rat) | 6-hydroxyzolazepam, 1-demethylzolazepam | oup.com |

Identification of Primary and Secondary Biotransformation Products

The biotransformation of zolazepam involves several key reactions, including demethylation and hydroxylation, leading to the formation of primary and secondary metabolites.

The primary metabolites of zolazepam identified in various studies include:

6-hydroxy zolazepam researchgate.netresearchgate.net

1-demethyl zolazepam researchgate.netresearchgate.net

8-demethyl zolazepam researchgate.netresearchgate.net

Following the initial metabolic steps, further biotransformation can occur. For instance, 8-demethyl-6-hydroxyzolazepam is considered a major metabolite in cats, suggesting a pathway that involves both demethylation at the 8-position and hydroxylation at the 6-position. oup.com Another potential secondary metabolite is 1,8-didemethylzolazepam . oup.com

Table 2: Identified Biotransformation Products of Zolazepam

| Compound Name | Type | Reference |

|---|---|---|

| 6-hydroxy zolazepam | Primary Metabolite | researchgate.netresearchgate.net |

| 1-demethyl zolazepam | Primary Metabolite | researchgate.netresearchgate.net |

| 8-demethyl zolazepam | Primary Metabolite | researchgate.netresearchgate.net |

| 8-demethyl-6-hydroxyzolazepam | Secondary Metabolite | oup.com |

In Vitro Metabolic Characterization

In vitro studies using liver microsomes have been instrumental in elucidating the specific enzymes and kinetic parameters involved in the metabolism of zolazepam and the formation of its metabolites.

Hepatic Microsomal Incubation Studies (e.g., Pig and Human Liver Microsomes)

Studies utilizing hepatic microsomes from both pigs and humans have provided valuable insights into the metabolic pathways of zolazepam. In these in vitro systems, three metabolites of zolazepam were identified, consistent with findings from in vivo studies in pigs. tandfonline.comnih.gov

A comparative study revealed that in human liver microsomes, the formation of 6-hydroxy zolazepam was the most prominent pathway, followed by N1-demethylation and N8-demethylation. tandfonline.com This suggests that hydroxylation is a major metabolic route in humans.

Table 3: Summary of Hepatic Microsomal Incubation Studies

| Microsome Source | Key Findings | Reference |

|---|---|---|

| Pig Liver Microsomes | Three zolazepam metabolites were formed. | tandfonline.comnih.gov |

| Human Liver Microsomes | Formation of 6-hydroxy zolazepam was the highest, followed by N1-demethylation and N8-demethylation. | tandfonline.com |

Kinetics of Metabolite Formation and Enzyme Contribution

The formation of zolazepam's metabolites in both pig and human liver microsomes has been shown to be a biphasic process. tandfonline.comnih.gov This indicates the involvement of at least two different enzymes: a high-affinity/low-capacity enzyme and a low-affinity/high-capacity enzyme. tandfonline.comnih.gov

In human liver microsomes, the Km values (a measure of the substrate concentration at which the reaction rate is half of its maximum) for the high-affinity enzyme were lower for all three zolazepam metabolites compared to pig liver microsomes. tandfonline.com This suggests a higher affinity of the human enzymes for zolazepam.

Table 4: Enzyme Kinetics of Zolazepam Metabolite Formation

| Microsome Source | Enzyme Kinetics | Key Finding | Reference |

|---|---|---|---|

| Pig Liver Microsomes | Biphasic (High-affinity/low-capacity and Low-affinity/high-capacity enzymes) | Two distinct enzymes are involved in metabolite formation. | tandfonline.comnih.gov |

| Human Liver Microsomes | Biphasic (High-affinity/low-capacity and Low-affinity/high-capacity enzymes) | Lower Km values for the high-affinity enzyme compared to pig liver microsomes. | tandfonline.com |

Cytochrome P450 Isoform Involvement and Inhibition Studies

The cytochrome P450 (CYP) enzyme system plays a crucial role in the metabolism of zolazepam. Studies in rats have shown that zolazepam is the primary component of the combination drug Telazol responsible for inducing hepatic CYP2B and CYP3A isozymes. nih.gov Specifically, treatment with zolazepam led to a significant increase in the hepatic content of CYP2B (approximately 15-fold) and CYP3A (2-fold). nih.gov This induction was accompanied by increased activity of enzymes associated with these CYPs, such as benzyloxyresorufin O-dealkylase (BROD) and testosterone (B1683101) 16β-hydroxylase. nih.gov Conversely, levels of CYP1A1 and CYP2E1 were not affected. nih.gov

While direct studies on the specific CYP isoforms responsible for the formation of this compound are not detailed in the provided information, the involvement of multiple CYP isoforms in the N-demethylation of similar compounds like diazepam has been established. researchgate.net This suggests that a similar complexity likely exists for the metabolism of zolazepam.

Table 5: Cytochrome P450 Isoform Involvement in Zolazepam Metabolism in Rats

| CYP Isoform | Effect of Zolazepam Administration | Reference |

|---|---|---|

| CYP2B | Approximately 15-fold increase in hepatic content | nih.gov |

| CYP3A | 2-fold increase in hepatic content | nih.gov |

| CYP1A1 | Unaltered | nih.gov |

| CYP2E1 | Unaltered | nih.gov |

Preclinical Pharmacological and Biochemical Investigations

In Vitro Receptor Binding Affinity and Selectivity Studies (e.g., GABA-A, NMDA Receptors)

Limited specific data on the in vitro receptor binding affinity of 8-demethyl-6-hydroxy zolazepam (B1684422) is publicly available. However, as a metabolite of zolazepam, its pharmacological activity is understood within the context of the parent compound's interaction with the GABA-A receptor complex. Zolazepam itself is a pyrazolodiazepine that enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to the benzodiazepine (B76468) site on the GABA-A receptor, leading to an increase in the frequency of chloride channel opening and subsequent neuronal hyperpolarization.

Metabolites of benzodiazepines often retain some affinity for the GABA-A receptor, although this can be significantly altered by metabolic changes to the molecule. The introduction of a hydroxyl group and the removal of a methyl group, as in 8-demethyl-6-hydroxy zolazepam, would be expected to influence its binding affinity and selectivity compared to zolazepam. Generally, hydroxylation can decrease the lipophilicity of a compound, which may affect its ability to cross the blood-brain barrier and its binding characteristics at the receptor site.

While specific binding constants (like Ki values) for this compound are not readily found in the available literature, the study of zolazepam and its other metabolites provides a framework for understanding its likely profile. For instance, zolazepam is known to bind with high affinity to the benzodiazepine site of the GABA-A receptor. It is plausible that this compound also targets this site, though likely with a different affinity. There is no substantial evidence to suggest significant binding to NMDA receptors.

A hypothetical representation of comparative binding affinities for related compounds is presented below for illustrative purposes, as direct data for this compound is scarce.

Hypothetical Comparative Receptor Binding Affinities

| Compound | Receptor Target | Binding Affinity (Ki, nM) |

|---|---|---|

| Zolazepam | GABA-A (Benzodiazepine Site) | High (Specific value varies by study) |

| This compound | GABA-A (Benzodiazepine Site) | Expected to be lower than Zolazepam |

Cellular and Molecular Interaction Profiles

The cellular and molecular interactions of this compound are presumed to be centered on its modulation of the GABA-A receptor, consistent with the actions of other benzodiazepines and their metabolites. The binding of a ligand to the benzodiazepine site on the GABA-A receptor induces a conformational change in the receptor complex. This allosteric modulation enhances the affinity of GABA for its own binding site, thereby potentiating the inhibitory effects of GABA.

The molecular cascade initiated by the binding of this compound would involve an increased influx of chloride ions into the neuron. This hyperpolarizes the cell's membrane potential, making it more difficult for the neuron to reach the threshold for firing an action potential in response to excitatory stimuli. The consequence is a reduction in neuronal excitability.

The specific profile of interaction, including the subunit selectivity of this compound, is not well-documented. The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations (e.g., α, β, γ). Different benzodiazepines exhibit varying affinities for GABA-A receptors with different α-subunit compositions (α1, α2, α3, α5), which underlies their distinct pharmacological effects (e.g., sedative, anxiolytic, muscle relaxant). The metabolic modifications in this compound would likely alter its preference for certain subunit combinations compared to the parent compound, zolazepam.

Structure-Activity Relationship (SAR) Analyses of this compound and Related Pyrazolodiazepines

The structure-activity relationship (SAR) for pyrazolodiazepines like zolazepam and its metabolites is crucial for understanding their pharmacological activity. The core pyrazolodiazepine structure is a fusion of a pyrazole (B372694) ring and a diazepine (B8756704) ring.

Key structural features of zolazepam that contribute to its activity include the N-methyl group at position 8 and the phenyl group at position 4. In the case of this compound, two significant modifications have occurred:

Demethylation at position 8: The removal of the methyl group at the N-8 position can influence the compound's potency and metabolic stability. In many benzodiazepine series, the nature of the substituent at this position is a key determinant of the duration of action and receptor affinity.

Hydroxylation at position 6: The introduction of a hydroxyl group (-OH) at the 6-position of the phenyl ring significantly increases the polarity of the molecule. This modification is a common metabolic pathway for many benzodiazepines and generally facilitates their conjugation and subsequent excretion. From a pharmacodynamic perspective, this hydroxylation can reduce the compound's affinity for the benzodiazepine receptor.

The combination of these two structural changes in this compound, when compared to zolazepam, would be predicted to result in a compound with altered pharmacological properties. The increased polarity due to the hydroxyl group would likely decrease its ability to penetrate the central nervous system and could also lead to a lower binding affinity at the GABA-A receptor.

Comparative Structural Features of Zolazepam and its Metabolite

| Feature | Zolazepam | This compound |

|---|---|---|

| Core Structure | Pyrazolodiazepine | Pyrazolodiazepine |

| Substituent at N-8 | Methyl group (-CH3) | Hydrogen (demethylated) |

| Substituent at Phenyl C-6 | Hydrogen | Hydroxyl group (-OH) |

| Predicted Lipophilicity | Higher | Lower |

| Predicted Receptor Affinity | Higher | Lower |

Comparative Pharmacodynamic Assessments in Defined Biological Systems (excluding whole animal behavioral or efficacy studies)

Comparative pharmacodynamic assessments of this compound in defined biological systems, such as in vitro electrophysiological preparations (e.g., brain slices or cultured neurons), are not extensively reported in publicly accessible scientific literature. However, based on its chemical structure and the known pharmacology of benzodiazepine metabolites, we can infer its likely effects in such systems.

In an in vitro setting, the primary pharmacodynamic effect of this compound would be the potentiation of GABA-ergic currents. This could be measured using techniques like patch-clamp electrophysiology on isolated neurons. The application of this metabolite to a neuron held under voltage clamp would be expected to enhance the amplitude and/or duration of inhibitory postsynaptic currents (IPSCs) evoked by GABA application or synaptic stimulation.

A comparative study in a system like hippocampal brain slices might assess the relative potency of zolazepam and its metabolites. The endpoint could be the concentration required to produce a certain percentage increase in the GABA-A receptor-mediated inhibitory postsynaptic potential (IPSP). It is hypothesized that this compound would be less potent than zolazepam in producing this effect, due to the structural modifications discussed in the SAR section.

Hypothetical Comparative Potency in an In Vitro Electrophysiology Assay

| Compound | Assay System | Measured Effect | Hypothetical EC50 |

|---|---|---|---|

| Zolazepam | Cultured Cortical Neurons | Potentiation of GABA-evoked Chloride Current | Lower (Higher Potency) |

| This compound | Cultured Cortical Neurons | Potentiation of GABA-evoked Chloride Current | Higher (Lower Potency) |

This table illustrates that a higher concentration of the metabolite would likely be required to achieve the same level of pharmacodynamic effect as the parent compound, zolazepam, or another active benzodiazepine like diazepam in a controlled in vitro biological system.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Identification and Quantification

Chromatographic methods coupled with mass spectrometry are the cornerstone for the analysis of 8-demethyl-6-hydroxy zolazepam (B1684422), providing the required selectivity and sensitivity for complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of benzodiazepines and their metabolites. For the analysis of zolazepam and its metabolites, including 8-demethyl-6-hydroxy zolazepam, a GC-MS system can be employed, often utilizing a 5% phenyl/95% methylpolysiloxane column. researchgate.net The mass spectrometer is typically operated in the selective positive-ion monitoring mode to enhance sensitivity and selectivity. researchgate.net In this mode, specific ions characteristic of the target analyte are monitored. For instance, while target ions for zolazepam and its other metabolites like 8-desmethyl zolazepam and 6-hydroxy zolazepam are specified as m/z 285, 243, and 273 respectively, the specific ions for this compound would be determined based on its mass spectrum. researchgate.net The analysis by GC-MS can often be performed without derivatization of the analytes. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its high-resolution counterpart, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), have become the preferred methods for analyzing benzodiazepines in biological fluids due to their high sensitivity, specificity, and efficiency. chromatographytoday.comnih.govnih.gov These techniques are particularly advantageous as they often require minimal sample preparation and can analyze a broad range of compounds. nih.gov

For the analysis of benzodiazepines, a reversed-phase C18 column, such as an ACQUITY UPLC BEH C18 or a YMC-Triart C18, is commonly used. chromatographytoday.comnih.gov The mobile phase typically consists of a gradient mixture of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile (B52724). nih.gov Detection is achieved using a triple quadrupole mass spectrometer with an electrospray source operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantification. nih.gov This approach has been successfully applied to the simultaneous analysis of multiple benzodiazepines and their metabolites in various biological samples. chromatographytoday.comnih.gov

Sample Preparation and Extraction Protocols for Biological Matrices

The accurate analysis of this compound in biological matrices such as plasma, urine, tissue homogenates, and hair requires effective sample preparation to remove interferences and concentrate the analyte. researchgate.netmdpi.com

Common extraction techniques include:

Liquid-Liquid Extraction (LLE): This is a conventional method where the sample is extracted with an immiscible organic solvent, such as ethyl acetate (B1210297). researchgate.net The pH of the aqueous phase may be adjusted to optimize the extraction of the target analyte. oup.com

Solid-Phase Extraction (SPE): SPE is a widely used technique that offers cleaner extracts compared to LLE. nih.gov Mixed-mode SPE cartridges, such as Oasis MCX, can be particularly effective for extracting a range of benzodiazepines from urine. lcms.cz

Protein Precipitation: For plasma or serum samples, protein precipitation with a solvent like acetonitrile is a simple and rapid method to remove proteins before analysis. researchgate.netresearchgate.net

For conjugated metabolites like glucuronides, an enzymatic hydrolysis step using β-glucuronidase is often performed prior to extraction. researchgate.net This is particularly relevant for hydroxylated metabolites. researchgate.net

Below is an example of a sample preparation protocol for plasma:

| Step | Procedure |

|---|---|

| 1. Hydrolysis (if necessary) | Incubate plasma sample with β-glucuronidase solution to cleave glucuronide conjugates. researchgate.net |

| 2. Extraction | Perform liquid-liquid extraction with ethyl acetate or use a solid-phase extraction cartridge. researchgate.netnih.gov |

| 3. Evaporation | The organic extract is evaporated to dryness under a stream of nitrogen. oup.comresearchgate.net |

| 4. Reconstitution | The residue is reconstituted in a suitable solvent, often the mobile phase used for LC-MS analysis. researchgate.netresearchgate.net |

Method Validation Parameters for Research Assays

To ensure the reliability of research assays for this compound, a thorough method validation is crucial. Key validation parameters, as recommended by regulatory guidelines, include accuracy, precision, and the limits of quantification. europa.eufda.govresearchgate.net

| Parameter | Description | Acceptance Criteria (Typical) |

| Accuracy | The closeness of the measured value to the true value. Assessed by analyzing quality control (QC) samples at different concentrations. europa.eu | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |

| Precision | The degree of scatter between a series of measurements. Evaluated as intra-day and inter-day precision (repeatability and intermediate precision). europa.eu | The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ). |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov | Signal-to-noise ratio typically ≥ 10. researchgate.net |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov | Correlation coefficient (r²) of the calibration curve should be ≥ 0.99. researchgate.net |

| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |

| Matrix Effect | The influence of co-eluting, endogenous matrix components on the ionization of the analyte. nih.gov | Should be minimized and compensated for by using a suitable internal standard. nih.gov |

Application in Preclinical Pharmacokinetic Research Studies

Analytical methods for this compound are instrumental in preclinical pharmacokinetic studies, which are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of zolazepam in animal models. springermedizin.denih.gov These studies provide critical data for drug development. springermedizin.de

In a typical preclinical pharmacokinetic study, an animal model, such as a pig or rat, is administered a dose of zolazepam. researchgate.netresearchgate.net Blood, urine, and tissue samples are then collected at various time points. researchgate.netfrontiersin.org The validated analytical methods are used to measure the concentrations of zolazepam and its metabolites, including this compound, in these samples. researchgate.netresearchgate.net

The resulting concentration-time data is used to calculate key pharmacokinetic parameters, such as:

Maximum concentration (Cmax)

Time to maximum concentration (Tmax)

Area under the concentration-time curve (AUC)

Elimination half-life (t1/2)

Clearance (CL)

Volume of distribution (Vd)

For example, in a study with pigs, higher plasma concentrations and slower clearance were observed for zolazepam compared to its co-administered drug, tiletamine (B1682376). researchgate.net The identification of metabolites like this compound in plasma and urine helps to elucidate the metabolic pathways of zolazepam in different species. oup.comresearchgate.net Tissue distribution studies in rats have shown that after intravenous administration, a parent drug can be rapidly distributed to various tissues, with the highest concentrations often found in organs like the lungs and kidneys. frontiersin.org Such preclinical data are vital for predicting the pharmacokinetic behavior of a drug in humans. springermedizin.de

Advanced Research Directions and Translational Perspectives

Exploration of Novel Metabolic Pathways and Metabolite Derivatives

The biotransformation of zolazepam (B1684422) is known to produce a variety of metabolites through processes such as demethylation and hydroxylation, with significant species-specific variations. nih.govoup.com While primary metabolites like 1-demethylzolazepam, 8-demethylzolazepam, and 6-hydroxyzolazepam have been identified, the combination of these modifications leading to compounds like 8-demethyl-6-hydroxy zolazepam highlights a more complex metabolic landscape. oup.comresearchgate.net In cats, 8-demethyl-6-hydroxyzolazepam has been identified as a major metabolite. oup.com

Application of Advanced Spectroscopic and Structural Analysis Techniques

The definitive identification and structural elucidation of metabolites like this compound rely on the application of sophisticated analytical techniques. A combination of chromatography and mass spectrometry, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), is fundamental for separating and detecting metabolites in biological samples. nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of the metabolite.

For instance, the mass-spectrometric fragmentation patterns of related zolazepam metabolites have been studied. Key fragmentation ions, such as those indicating the loss of a hydrogen atom, a fluorine atom, or a carbonyl group, can help in piecing together the structure of an unknown metabolite. researchgate.net The mass spectrum for 6-hydroxy zolazepam has been shown to exhibit a prominent molecular ion at m/z = 302. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for unambiguous structure determination. While challenging to perform on the small quantities of metabolites typically isolated from biological matrices, NMR can provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. Combining NMR and MS data can significantly improve the confidence in metabolite identification. nih.govmdpi.com The chemical structure of this compound is provided in the table below.

| Property | Value |

| IUPAC Name | 4-(2-fluorophenyl)-6-hydroxy-1,3-dimethyl-6,8-dihydropyrazolo[3,4-e] cabidigitallibrary.orgresearchgate.netdiazepin-7(1H)-one lgcstandards.com |

| Molecular Formula | C14H13FN4O2 lgcstandards.com |

| Molecular Weight | 288.28 g/mol lgcstandards.com |

| CAS Number | 55199-56-9 lgcstandards.com |

Computational Modeling and Molecular Dynamics Simulations of Compound-Target Interactions

Computational approaches are increasingly valuable for predicting and understanding how drugs and their metabolites interact with biological targets. nih.gov Zolazepam and its derivatives are known to act as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor. cabidigitallibrary.org Computational modeling can be employed to predict the binding affinity and mode of interaction of this compound with the GABA-A receptor.

Homology modeling can be used to build a three-dimensional structure of the GABA-A receptor, particularly the benzodiazepine (B76468) binding site at the interface of the α and γ subunits. nih.govplos.org Molecular docking simulations can then be performed to predict how this compound fits into this binding pocket. These simulations can help to understand how the presence of the hydroxyl group and the absence of the methyl group, compared to the parent zolazepam, affect the binding affinity and efficacy.

Molecular dynamics (MD) simulations can further investigate the dynamic nature of the compound-receptor interaction. nih.gov MD simulations can reveal how the binding of this compound might induce conformational changes in the GABA-A receptor, leading to the potentiation of the GABAergic response. These in silico studies can guide further experimental work, such as site-directed mutagenesis, to validate the predicted binding interactions.

Development of Isotopic Analogs for Metabolic Tracing Studies

Isotopic labeling is a powerful technique for tracing the metabolic fate of a drug in vitro and in vivo. fda.gov The development of isotopic analogs of zolazepam, such as those containing stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), or radioactive isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), would be highly beneficial for studying its metabolism.

By introducing a "heavy" isotope like deuterium at a specific position in the zolazepam molecule, researchers can track the biotransformation of the parent drug into its various metabolites, including this compound. The use of deuterated compounds can sometimes alter the rate of metabolism, a phenomenon known as the kinetic isotope effect, which can itself be a tool to understand which metabolic pathways are dominant. gabarx.comnih.gov

Radiolabeled analogs, such as ¹⁴C-zolazepam, would allow for quantitative analysis of the distribution of the drug and its metabolites in different tissues and excreta. fda.gov This would provide a complete picture of the absorption, distribution, metabolism, and excretion (ADME) profile of zolazepam and help to quantify the extent to which this compound is formed and cleared. Recent studies on other molecules, like zolbetuximab, have demonstrated the utility of radiolabeling for in vivo imaging and biodistribution studies. nih.gov

Design of Research Probes based on the this compound Scaffold

The chemical structure of this compound, with its unique pattern of functional groups, can serve as a scaffold for the design of novel research probes. These probes could be invaluable tools for studying the GABA-A receptor and related neurochemical pathways.

For example, the hydroxyl group on the this compound molecule provides a convenient attachment point for various reporter groups, such as fluorescent dyes or biotin (B1667282) tags. A fluorescently labeled version of this metabolite could be used in fluorescence microscopy to visualize the localization of GABA-A receptors in different brain regions or cell types. A biotinylated probe could be used for affinity purification of the GABA-A receptor complex for further proteomic analysis.

Furthermore, the pyrazolodiazepinone core of this compound could be chemically modified to create a library of new compounds. These compounds could be screened for their activity at the GABA-A receptor, potentially leading to the discovery of new subtype-selective modulators with improved therapeutic profiles. The synthesis of related heterocyclic structures, such as pyrazolo[3,4-b]quinolines, has been explored for various biological activities, demonstrating the versatility of such core structures in medicinal chemistry. mdpi.com

Q & A

Q. What analytical methodologies are recommended for identifying and quantifying 8-Demethyl-6-hydroxy Zolazepam in biological matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV detection (λmax ~228 nm) is widely used for quantification. For example, in pharmacokinetic studies of zolazepam derivatives, plasma samples are processed via protein precipitation (e.g., acetonitrile), followed by reverse-phase chromatography (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) . Precision and accuracy should be validated per ICH guidelines, with intraday/interday CV <15% and recovery rates >85% (Table 4 in ). Advanced workflows may integrate LC-MS/MS for improved specificity, particularly for distinguishing this compound from structurally similar metabolites.

Q. What are the key challenges in synthesizing this compound, and how are they addressed?

Methodological Answer: Synthesis involves demethylation of zolazepam, a pyrazolodiazepinone derivative. Key challenges include:

- Selectivity : Avoiding over-demethylation or side reactions at the pyrazole ring.

- Impurity Control : Byproducts like hydroxylated intermediates require rigorous purification (e.g., column chromatography, recrystallization).

Reaction optimization (e.g., using mild oxidizing agents or enzymatic demethylation) and characterization via ¹H/¹³C NMR and GC-MS are critical. For example, intermediates in zolazepam synthesis are monitored for tautomeric stability (e.g., keto-enol equilibrium) to ensure reproducibility .

Advanced Research Questions

Q. How do interspecies variations in CYP450 metabolism affect pharmacokinetic data interpretation for this compound?

Methodological Answer: Zolazepam derivatives exhibit species-dependent metabolism. In polar bears, zolazepam’s half-life (T1/2) is 1.26 h, while in turtles, T1/2 extends to 4.33 h due to slower CYP2B/3A activity . Researchers must:

- Validate Metabolic Pathways : Use hepatic microsomal assays to compare demethylation rates across species.

- Adjust Dosing : Account for clearance variations (e.g., polar bears: 1.16 L/h/kg vs. turtles: 0.055 h⁻¹ elimination rate constant) to avoid under/overdosing in cross-species studies.

Q. What evidence supports CYP enzyme induction by this compound, and how does this impact experimental design?

Methodological Answer: Zolazepam is a known inducer of CYP2B/3A isoforms, which may accelerate its own metabolism via autoinduction . Key considerations:

- Temporal Sampling : Plasma concentrations of this compound may decline nonlinearly post-dose due to upregulated CYP activity.

- Drug Interaction Studies : Co-administered drugs metabolized by CYP2B/3A (e.g., dexmedetomidine) may exhibit altered pharmacokinetics. For instance, dexmedetomidine increases zolazepam plasma levels by 1.8–2.8×, necessitating dose adjustments .

Q. How do co-administered alpha-2 agonists (e.g., dexmedetomidine) alter the pharmacodynamic profile of this compound?

Methodological Answer: Alpha-2 agonists synergize with zolazepam derivatives by enhancing GABAA receptor activity. In rats, tiletamine/zolazepam/dexmedetomidine (ZD) combinations prolong surgical anesthesia duration by 40% compared to zolazepam alone. However, this synergy increases the risk of respiratory depression (tidal volume reduced by >50% in dogs ). Researchers should:

Q. What are the environmental persistence and ecotoxicological risks of this compound?

Methodological Answer: While direct environmental data are limited, parent compound zolazepam has a soil biodegradation half-life (DT50) of 3.36 days. Key risks include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.